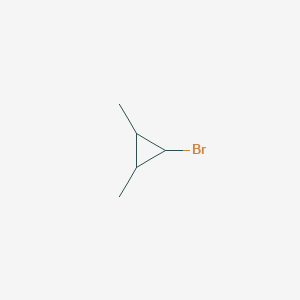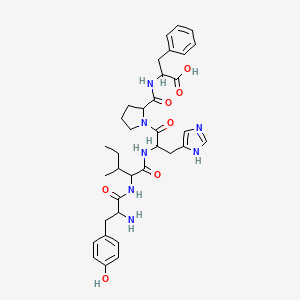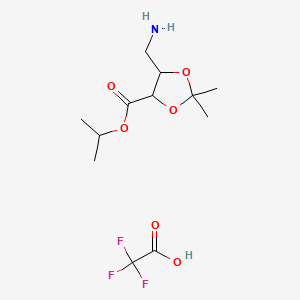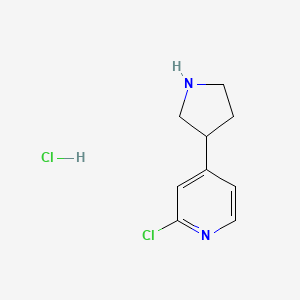
(4-Bromophenyl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)methanesulfonyl fluoride is a chemical compound that has gained significant attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methanesulfonyl fluoride typically involves the reaction of 4-bromobenzenesulfonyl chloride with a fluoride source. One common method is the reaction of 4-bromobenzenesulfonyl chloride with potassium fluoride or potassium bifluoride in an aqueous medium, followed by steam distillation to isolate the product . This method is favored due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of phase transfer catalysts can improve the efficiency of the fluoride exchange reaction, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The bromine atom on the phenyl ring can participate in oxidation and reduction reactions, leading to the formation of different brominated or debrominated products.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters, resulting in the formation of biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used for these reactions.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonothioates, brominated or debrominated phenyl compounds, and biaryl compounds .
Scientific Research Applications
(4-Bromophenyl)methanesulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: The compound is employed in the study of enzyme inhibition, particularly as an inhibitor of acetylcholinesterase, which is important for understanding neurotransmission processes.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to inhibit specific enzymes and proteins.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methanesulfonyl fluoride primarily involves the inhibition of enzymes through covalent modification. The sulfonyl fluoride group reacts with nucleophilic residues in the active site of enzymes, such as serine or cysteine residues, leading to irreversible inhibition . This mechanism is particularly relevant in the inhibition of acetylcholinesterase, where the compound forms a covalent bond with the serine residue in the enzyme’s active site, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Similar to (4-Bromophenyl)methanesulfonyl fluoride, methanesulfonyl fluoride is a potent inhibitor of acetylcholinesterase and is used in various biochemical studies.
4-Bromobenzenesulfonyl Chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
Sulfonyl Chlorides and Fluorides: Other sulfonyl chlorides and fluorides, such as tosyl chloride and trifluoromethanesulfonyl fluoride, exhibit similar reactivity and are used in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of a bromine atom and a sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This combination allows for selective enzyme inhibition and the formation of diverse sulfonyl derivatives, making it a valuable tool in both chemical and biological research.
Properties
Molecular Formula |
C7H6BrFO2S |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
(4-bromophenyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 |
InChI Key |
YYARTOBNRSNUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B12310099.png)
![5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12310107.png)


![Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B12310131.png)
![8-Bromo-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12310137.png)
![2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12310139.png)



![2-(2-aminoethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one](/img/structure/B12310176.png)
![17-Methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene](/img/structure/B12310184.png)
![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12310186.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12310190.png)
